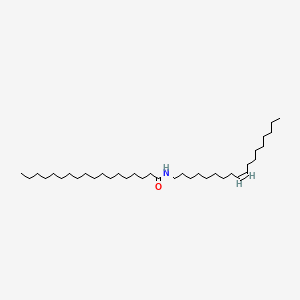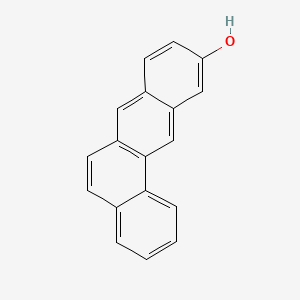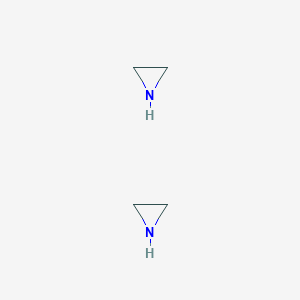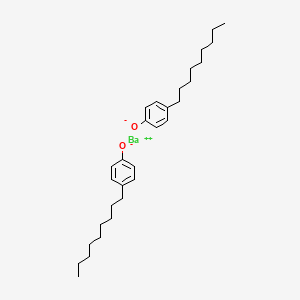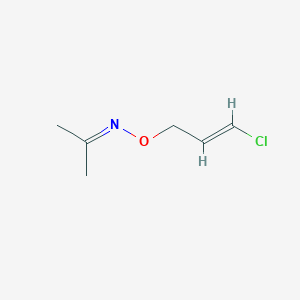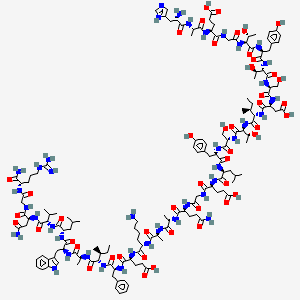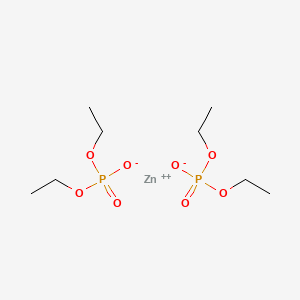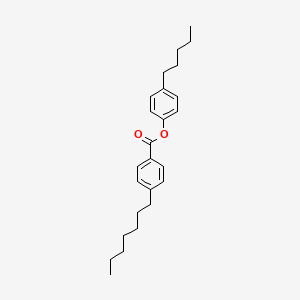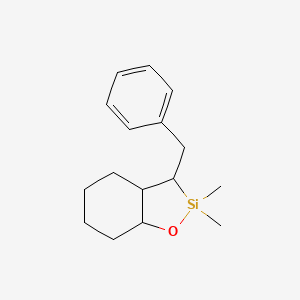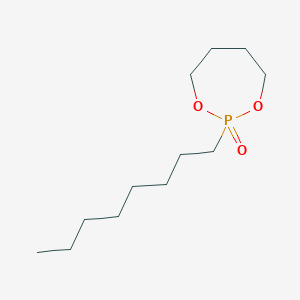
1,3-Benzenediol, 2-methyl-5-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylolivetol: is an organic compound belonging to the family of phenols It is a derivative of olivetol, characterized by the presence of a methyl group attached to the second carbon of the olivetol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylolivetol can be synthesized through several methods. One common approach involves the methylation of olivetol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide, under reflux conditions .
Industrial Production Methods: Industrial production of 2-Methylolivetol often involves catalytic processes to ensure high yield and purity. One such method includes the catalytic oxidative aromatization of olivetol derivatives. This process uses catalysts like iodine and involves oxidative conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylolivetol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Methylolivetol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor in the biosynthesis of cannabinoids.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-Methylolivetol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its phenolic structure allows it to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to donate hydrogen atoms and stabilize reactive species .
Comparison with Similar Compounds
Olivetol: The parent compound, lacking the methyl group at the second carbon.
Resorcinol: A dihydroxybenzene similar in structure but with hydroxyl groups at different positions.
Hydroquinone: Another phenolic compound with antioxidant properties.
Uniqueness: 2-Methylolivetol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56226-07-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9(2)12(14)8-10/h7-8,13-14H,3-6H2,1-2H3 |
InChI Key |
FZOWKKHJBQFDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




